2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including an indole ring and a thiazolidine ring. The presence of these rings suggests that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly what reactions this compound would undergo. Its reactivity would be influenced by factors such as the electron density of its atoms, the presence of functional groups, and steric effects .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity .Scientific Research Applications
Synthesis and Biological Activity
Antioxidant and Anti-inflammatory Properties : Compounds structurally related to the specified chemical have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Notably, derivatives have shown promising results in DPPH radical scavenging, superoxide anion scavenging, and lipid peroxide inhibition assays, alongside significant anti-inflammatory activities, suggesting a potential for therapeutic applications in managing oxidative stress and inflammation-related conditions (Koppireddi et al., 2013).
α-Glucosidase Inhibitory Activity : Similar compounds have been synthesized and assessed for their α-glucosidase inhibitory activity, indicating potential applications in the management of diabetes through the modulation of postprandial hyperglycemia (Koppireddi et al., 2014).
Pharmacological Studies
Anti-histamine, Anti-inflammatory, Analgesic, and Anti-pyretic Properties : Research on related fluorophenyl compounds has highlighted their efficacy in inhibiting carrageenin-induced edema, acting on histamine-induced bronchospasm, and demonstrating analgesic effects that matched or exceeded those of reference drugs. This points to a broad spectrum of pharmacological activities that could be explored for clinical applications (Vigorita et al., 1988).
Antimicrobial Activity : The synthesis and evaluation of ethoxyphthalimide derivatized spiro[indole‐3,5′‐[1,3]thiazolo[4,5‐c]isoxazol]‐2(1H)‐ones have been carried out, revealing significant antimicrobial activity against a range of pathogens. This suggests potential applications in developing new antimicrobial agents (Thadhaney et al., 2010).
Structural and Synthetic Advances
- Innovative Synthesis Techniques : The development of novel fluorinated spiro[oxindole-thiazolidinone] derivatives has been achieved through routes starting from specific dione precursors. These synthetic advancements not only broaden the chemical diversity of such compounds but also open new avenues for exploring their biological activities (Ali & Abdel-Rahman, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O4S/c1-33-19-12-8-17(9-13-19)27-22(30)14-28-21-5-3-2-4-20(21)25(24(28)32)29(23(31)15-34-25)18-10-6-16(26)7-11-18/h2-13H,14-15H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOBRJFZSPEVPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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